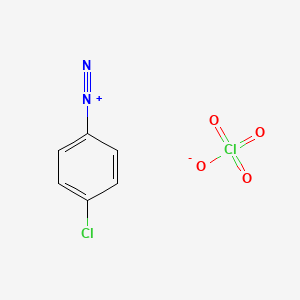

4-Chlorobenzene-1-diazonium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

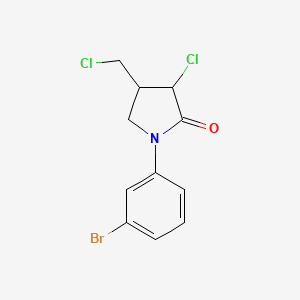

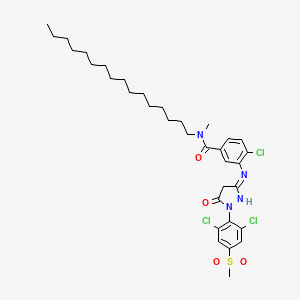

4-Chlorobenzene-1-diazonium perchlorate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (−N₂⁺) attached to an aromatic ring. The perchlorate anion (ClO₄⁻) serves as the counterion. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzene-1-diazonium perchlorate is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The general reaction is as follows:

4-Chloroaniline+Nitrous Acid→4-Chlorobenzene-1-diazonium Salt+Water

The diazonium salt is then treated with perchloric acid to form this compound.

Industrial Production Methods

In industrial settings, the synthesis of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability and purity of the product. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1-diazonium perchlorate undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) salts as catalysts.

Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

Coupling Reactions: Phenols and aromatic amines are common coupling partners. The reactions are usually carried out in alkaline conditions to facilitate the formation of azo compounds.

Major Products

Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.

Coupling Reactions: Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (−N=N−), are the major products.

Scientific Research Applications

4-Chlorobenzene-1-diazonium perchlorate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Material Science: Diazonium salts are used in the functionalization of surfaces, such as the modification of carbon nanotubes and graphene, to enhance their properties for applications in electronics and nanotechnology.

Analytical Chemistry: Diazonium salts are used in the detection and quantification of phenolic compounds through coupling reactions that produce colored azo compounds.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1-diazonium perchlorate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group (−N₂⁺) is a good leaving group, making it highly reactive towards nucleophiles. In substitution reactions, the diazonium group is replaced by nucleophiles such as halides, hydroxides, and cyanides. In coupling reactions, the diazonium group reacts with phenols or aromatic amines to form azo compounds.

Comparison with Similar Compounds

4-Chlorobenzene-1-diazonium perchlorate can be compared with other diazonium salts, such as:

Benzenediazonium chloride: Similar in reactivity but lacks the chloro substituent, which can influence the reactivity and selectivity of reactions.

4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group that enhances the electron-withdrawing effect, making it more reactive in electrophilic substitution reactions.

2,4-Dichlorobenzenediazonium chloride: Contains two chloro substituents, which can further influence the reactivity and selectivity of reactions.

The uniqueness of this compound lies in its specific reactivity profile, influenced by the presence of the chloro substituent, which can affect the outcome of various chemical reactions.

Properties

CAS No. |

61149-78-8 |

|---|---|

Molecular Formula |

C6H4Cl2N2O4 |

Molecular Weight |

239.01 g/mol |

IUPAC Name |

4-chlorobenzenediazonium;perchlorate |

InChI |

InChI=1S/C6H4ClN2.ClHO4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

MFOAMXSQZYURQQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)Cl.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)